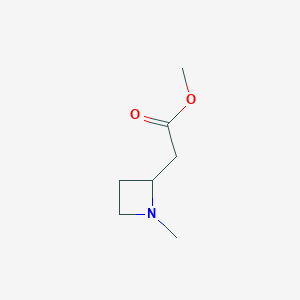
Methyl 2-(1-methylazetidin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1-methylazetidin-2-yl)acetate is a chemical compound with the molecular formula C7H13NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-methylazetidin-2-yl)acetate typically involves the reaction of azetidine derivatives with methyl acetate. One common method includes the aza-Michael addition of azetidine to methyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidine derivatives.
Applications De Recherche Scientifique
Methyl 2-(1-methylazetidin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of Methyl 2-(1-methylazetidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
Methyl 2-(azetidin-3-yl)acetate: A structural isomer with the azetidine ring attached at a different position.
N-methylazetidine: A simpler azetidine derivative without the ester group.
Uniqueness: Methyl 2-(1-methylazetidin-2-yl)acetate is unique due to its specific ester functional group and the position of the azetidine ring. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
methyl 2-(1-methylazetidin-2-yl)acetate |
InChI |
InChI=1S/C7H13NO2/c1-8-4-3-6(8)5-7(9)10-2/h6H,3-5H2,1-2H3 |
Clé InChI |
RFVPSJVBXHQHMN-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC1CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



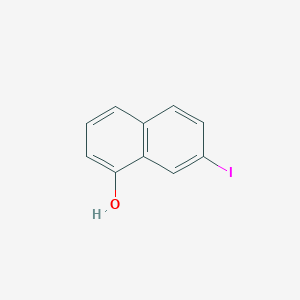

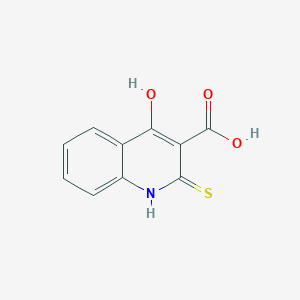
![4-Bromo-2-iodobenzo[d]oxazole](/img/structure/B12866491.png)

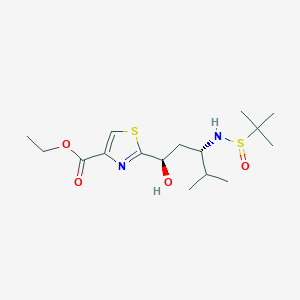

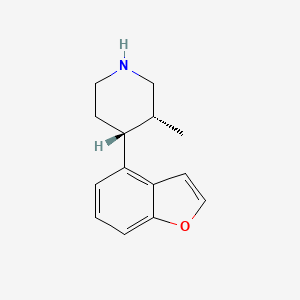
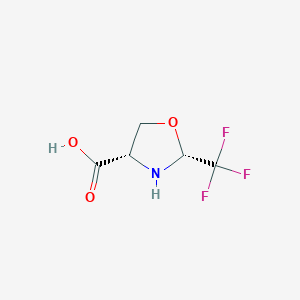
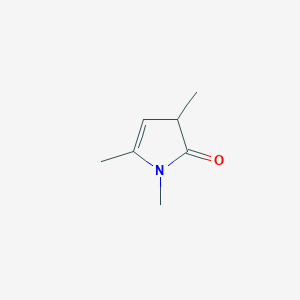
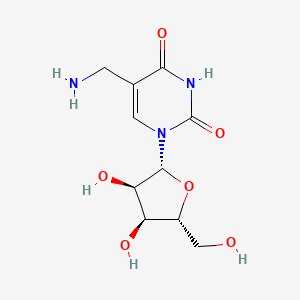
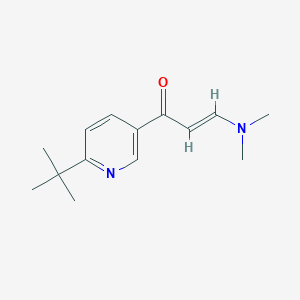
![1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12866525.png)
